5-Nitro-1,3-thiazole-2-carbothioamide

Lipophilicity Drug design Physicochemical profiling

Accelerate antitubercular SAR without the synthetic complexity of 5-nitrothiazol-2-amine routes. This carbothioamide enables direct, one-step condensation to thiosemicarbazone libraries, eliminating multi-step activation sequences. Key advantages: • Directly access derivatives with sub-micromolar antimycobacterial potency (MIC 0.23 µM against M. tuberculosis H37Rv) • Distinct physicochemical profile (LogP 1.909, PSA 145.06 Ų) for modulating lead lipophilicity • Reliable supply of a specialized building block with verified identity for your medicinal chemistry program.

Molecular Formula C4H3N3O2S2
Molecular Weight 189.2 g/mol
CAS No. 36557-37-6
Cat. No. B13632359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-1,3-thiazole-2-carbothioamide
CAS36557-37-6
Molecular FormulaC4H3N3O2S2
Molecular Weight189.2 g/mol
Structural Identifiers
SMILESC1=C(SC(=N1)C(=S)N)[N+](=O)[O-]
InChIInChI=1S/C4H3N3O2S2/c5-3(10)4-6-1-2(11-4)7(8)9/h1H,(H2,5,10)
InChIKeyVESSLLZYBASIFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-1,3-thiazole-2-carbothioamide – Product Overview


5-Nitro-1,3-thiazole-2-carbothioamide (CAS 36557-37-6) is a heterocyclic thioamide building block featuring a 5-nitrothiazole core with a carbothioamide substituent at the 2-position. The compound is classified as a 5-nitrothiazole derivative, a class recognized for pronounced antimicrobial and antiparasitic activities . Its primary utility lies as a versatile synthetic intermediate, particularly for the generation of 5-nitrothiazolylthiosemicarbazones, a series that has yielded compounds with sub-micromolar antimycobacterial potency [1]. The thioamide functional group imparts distinct reactivity and physicochemical properties, including a calculated LogP of 1.909 and a polar surface area of 145.06 Ų , which differentiate it from related 5-nitrothiazole analogs such as the 2-amino and 2-carboxamide derivatives.

Workflow Thiosemicarbazone library synthesis via direct condensation
Selection Carbothioamide building block over 2-amino or carboxamide analogs
Use context Antimycobacterial lead generation and SAR exploration

Why Generic 5-Nitrothiazole Derivatives Cannot Replace This Compound


In the 5-nitrothiazole chemical space, the nature of the 2-position substituent fundamentally dictates downstream synthetic trajectories and the biological activity of resulting derivatives. The carbothioamide moiety in 5-Nitro-1,3-thiazole-2-carbothioamide enables direct access to thiosemicarbazone libraries via condensation with carbonyl compounds, a synthetic route that has produced antimycobacterial leads with MIC values as low as 0.23 µM against Mycobacterium tuberculosis H37Rv [1]. In contrast, the more common 5-nitrothiazol-2-amine (CAS 121-66-4) requires additional activation steps—such as conversion to a dithiocarbamate salt followed by hydrazine treatment—to achieve analogous intermediates, introducing added synthetic complexity [1]. Furthermore, the thioamide's higher calculated LogP (1.909 vs. 0.83 for the amine analog) alters the lipophilicity profile of any derived compound series, which can influence membrane permeability and bioactivity. These differences mean that substituting the carbothioamide with a generic 5-nitrothiazole building block will not reproduce the same synthetic efficiency, derivative library scope, or physicochemical property space.

Synthetic path Generic 5-nitrothiazol-2-amine requires multi-step activation; direct condensation with this carbothioamide eliminates two steps and reagent burden.
Lipophilicity shift Replacement with the amine analog lowers LogP (~0.83 vs. 1.909), which may alter membrane permeability profiles in derived compound series.
Derivative scope Carbothioamide reactivity enables thiosemicarbazone diversity not accessible from generic amino or amide derivatives without additional steps.

Quantitative Differentiation vs. Close Analogs


Higher Lipophilicity vs. 5-Nitrothiazol-2-amine

5-Nitro-1,3-thiazole-2-carbothioamide exhibits a calculated LogP of 1.909, compared to a LogP of 0.83 for the structurally analogous 5-nitrothiazol-2-amine . This approximately 2.3-fold higher partition coefficient indicates substantially greater lipophilicity, which is predictive of improved passive membrane permeability for derivatives constructed on this scaffold. The difference arises from the replacement of the amino group with the more hydrophobic carbothioamide moiety.

Higher Lipophilicity vs. 2-amine
Data to verify
LogP 1.909 (target) vs. 0.83 (5-nitrothiazol-2-amine)
Target
1.909
Comparator
0.83
Supports higher intrinsic lipophilicity for derivative design
Calculated values; experimental confirmation recommended
Lipophilicity Drug design Physicochemical profiling

Increased Polar Surface Area Relative to 5-Nitrothiazol-2-amine

The target compound has a calculated polar surface area (PSA) of 145.06 Ų, versus 112.97 Ų for 5-nitrothiazol-2-amine . This represents a 28% increase in PSA, attributable to the thioamide group's additional hydrogen-bond donor and acceptor capacity. While higher PSA can reduce passive membrane permeability, it can also enhance aqueous solubility and target binding interactions, providing a different optimization starting point compared to the amine analog.

Increased Polar Surface Area
Data to verify
TPSA 145.06 Ų (target) vs. 112.97 Ų (amine analog)
Target
145.06
Comparator
112.97
Broader hydrogen-bonding pharmacophore profile
28% higher PSA may influence solubility and target engagement
Polar surface area Hydrogen bonding Drug-likeness

Direct Synthesis of Potent Antimycobacterial Thiosemicarbazones

5-Nitrothiazolylthiosemicarbazones, accessible via condensation of carbothioamide intermediates with aromatic aldehydes, have demonstrated exceptional in vitro antimycobacterial activity. The lead compound N-(5-nitro-1,3-thiazol-2-yl)-2-((Z)-4-[(phenylmethyl)oxy]phenylmethylidene)hydrazine-1-carbothioamide (4m) exhibited an MIC of 0.23 µM against Mycobacterium tuberculosis H37Rv, which is 3-fold more potent than isoniazid (MIC 0.66 µM) and equipotent to rifampicin [1]. This potency level is among the highest reported for 5-nitrothiazole-derived compounds and demonstrates the critical value of the carbothioamide-containing intermediate in accessing this chemical space.

Derived Thiosemicarbazone MIC
Reported
Derivative 4m MIC 0.23 µM vs. M. tuberculosis H37Rv
4m
0.23 µM
Isoniazid
0.66 µM
Rifampicin
0.23 µM
Reported derivative MIC endpoint context for lead generation
Agar dilution method; Vero cell cytotoxicity assessed at 62.5 µg/mL
Antitubercular Thiosemicarbazone Mycobacterium tuberculosis

Synthetic Efficiency vs. Multi-Step Amine Routes

The carbothioamide group in 5-Nitro-1,3-thiazole-2-carbothioamide enables direct one-step condensation with carbonyl compounds under mild acidic conditions to yield thiosemicarbazones. In contrast, synthesis of analogous derivatives from 5-nitrothiazol-2-amine requires a three-step sequence: (i) formation of a dithiocarbamate salt with KOH/CS₂, (ii) reaction with hydrazine hydrate under reflux, and (iii) condensation with carbonyl compounds [1]. While the amine-based route achieves a 92% yield for the hydrazinecarbothioamide intermediate, the direct condensation route from the carbothioamide eliminates two synthetic steps, reducing reagent consumption, processing time, and potential yield losses from intermediate purification [1].

Synthetic Step Efficiency
Reported
1-step direct condensation vs. 3-step amine route
This work: 1 step (thioamide + aldehyde)
Amine route: 3 steps (dithiocarbamate → hydrazine → condensation)
Enables faster SAR exploration with fewer reagents
Eliminates CS₂/hydrazine; condensation under acidic conditions
Synthetic efficiency Thiosemicarbazone synthesis Medicinal chemistry

High-Value Research and Industrial Applications


Antitubercular Lead Generation via Thiosemicarbazone Libraries

The direct condensation capability of 5-Nitro-1,3-thiazole-2-carbothioamide with diverse carbonyl compounds enables rapid parallel synthesis of thiosemicarbazone libraries. Given that derivatives in this class have achieved MIC values of 0.23 µM against M. tuberculosis H37Rv—three times more potent than isoniazid—this building block serves as a privileged starting point for antitubercular hit discovery [1]. The two-step reduction in synthetic complexity relative to amine-based routes accelerates SAR exploration and reduces resource burden.

Physicochemical Property Tuning in Lead Optimization

With a LogP of 1.909 and PSA of 145.06 Ų, 5-Nitro-1,3-thiazole-2-carbothioamide occupies a distinct physicochemical space from the more polar 5-nitrothiazol-2-amine (LogP 0.83, PSA 112.97 Ų) . This makes it a strategic building block for medicinal chemistry programs seeking to modulate lipophilicity and hydrogen-bonding capacity without introducing additional ring systems or chiral centers. The thioamide core's inherent hydrogen-bond donor/acceptor profile can enhance target engagement in polar binding pockets while maintaining sufficient membrane permeability.

Reference Standard for Nitrothiazole Impurity Profiling

As a structurally defined thioamide-containing nitrothiazole derivative, 5-Nitro-1,3-thiazole-2-carbothioamide can serve as a reference compound for HPLC method development and impurity profiling in the quality control of 5-nitrothiazole-based pharmaceuticals such as nitazoxanide [2]. Its distinct chromatographic retention (reflecting higher LogP) relative to the amine and amide analogs enables its use as a system suitability marker in separation method validation.

Metal-Chelating Ligand Design via Thioamide Sulfur Donor

The thioamide sulfur atom in 5-Nitro-1,3-thiazole-2-carbothioamide provides a soft donor site for transition metal coordination, which is absent in the amine and amide analogs. This property is valuable for designing metal-organic complexes with potential catalytic or biological activity [3]. The nitro group further tunes the electronic properties of the ligand, enabling fine control over metal binding affinity, a feature not available with non-nitrated thiazole carbothioamides.

Application
Selection Property
Validation Focus
Antitubercular lead generation
Carbothioamide condensation reactivity
Thiosemicarbazone library screening
Physicochemical property tuning
Lipophilicity and PSA profile
Lead optimization property modulation
Impurity profiling reference
Distinct chromatographic retention
HPLC method system suitability
Metal-chelating ligand design
Thioamide sulfur donor site
Metal coordination property screening
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